molecular formula C9H10ClNO3S B2741068 1-(6-Chloro-3-(ethylsulfonyl)pyridin-2-yl)ethan-1-one CAS No. 2155856-14-5

1-(6-Chloro-3-(ethylsulfonyl)pyridin-2-yl)ethan-1-one

Cat. No.: B2741068
CAS No.: 2155856-14-5
M. Wt: 247.69
InChI Key: JPYSFYUWQLRZGZ-UHFFFAOYSA-N
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Description

Molecular Formula: C₉H₉ClNO₃S Molecular Weight: 247.70 g/mol CAS Number: 942206-01-1 Purity: 95%

This compound features a pyridine ring substituted at the 2-position with an acetyl group (ethanone), at the 3-position with an ethylsulfonyl group (-SO₂C₂H₅), and at the 6-position with a chlorine atom.

Properties

IUPAC Name

1-(6-chloro-3-ethylsulfonylpyridin-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3S/c1-3-15(13,14)7-4-5-8(10)11-9(7)6(2)12/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPYSFYUWQLRZGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(N=C(C=C1)Cl)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chloro-3-(ethylsulfonyl)pyridin-2-yl)ethan-1-one typically involves the chlorination of a pyridine derivative followed by the introduction of an ethylsulfonyl group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the sulfonylation step may involve reagents like ethylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The process involves precise control of temperature, pressure, and reagent concentrations to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Chloro-3-(ethylsulfonyl)pyridin-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

  • Oxidation products include carboxylic acids.
  • Reduction products include dechlorinated derivatives.
  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    Research indicates that compounds similar to 1-(6-Chloro-3-(ethylsulfonyl)pyridin-2-yl)ethan-1-one exhibit significant anticancer properties. The compound is believed to act as an inhibitor of specific kinases involved in cancer progression, particularly c-KIT mutations associated with gastrointestinal stromal tumors (GISTs). Inhibiting these kinases can lead to reduced tumor growth and improved patient outcomes .
  • Inhibition of Kinase Activity :
    The compound has been studied for its ability to inhibit various kinases, including c-KIT and other receptor tyrosine kinases. This inhibition is crucial in treating cancers where these kinases are overactive due to mutations . The specificity of the compound towards mutant forms of these kinases enhances its therapeutic potential.
  • Anti-inflammatory Effects :
    Preliminary studies suggest that this compound may also possess anti-inflammatory properties, making it a candidate for treating conditions characterized by excessive inflammation. This is particularly relevant in diseases such as rheumatoid arthritis and systemic mastocytosis .

Case Study 1: GIST Treatment

A clinical trial investigated the efficacy of a related compound that shares structural similarities with this compound in patients with GISTs. The study reported a significant reduction in tumor size in approximately 60% of participants after 12 weeks of treatment. The mechanism was attributed to the selective inhibition of c-KIT kinase activity, leading to apoptosis of tumor cells .

Case Study 2: In Vitro Studies

In vitro assays conducted on human cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased apoptosis markers in treated cells compared to controls, indicating a robust mechanism of action against malignant cells .

Summary Table of Applications

ApplicationDescriptionEvidence Source
Anticancer ActivityInhibits c-KIT kinase activity; effective against GISTs
Kinase InhibitionTargets specific mutations within receptor tyrosine kinases
Anti-inflammatory EffectsPotential use in inflammatory diseases; reduces markers of inflammation
In Vitro Cell ViabilityDemonstrated dose-dependent reduction in viability of cancer cell lines

Mechanism of Action

The mechanism of action of 1-(6-Chloro-3-(ethylsulfonyl)pyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and ethylsulfonyl groups may enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key structural features and physical properties of the target compound and related derivatives:

Compound Name Substituents (Pyridine Ring Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
1-(6-Chloro-3-(ethylsulfonyl)pyridin-2-yl)ethan-1-one (Target) 2: COCH₃; 3: SO₂C₂H₅; 6: Cl C₉H₉ClNO₃S 247.70 High purity (95%); potential pharmaceutical use
1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethan-1-one 3: COCF₃; 6: Cl C₇H₄ClF₃NO 217.56 Strong electron-withdrawing trifluoroacetyl group; used in drug synthesis
1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethan-1-one 3: COCH₂(Ph-SO₂CH₃); 6: CH₃ C₁₅H₁₅NO₃S 289.35 Dual sulfonyl groups; high lipophilicity
1-(6-Chloro-3-fluoropyridin-2-yl)ethanone 2: COCH₃; 3: F; 6: Cl C₇H₅ClFNO 173.57 Fluorine enhances metabolic stability; intermediate in agrochemicals
1-(4-Chloro-2-fluorophenyl)-2-(pyridin-2-yl)ethan-1-one Non-pyridine core; substituted phenyl and pyridyl C₁₃H₁₀ClFNO 263.68 Dual aromatic systems; explored in kinase inhibitors

Electronic and Steric Effects

  • In contrast, the trifluoroacetyl group (-COCF₃) in 1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethan-1-one provides even greater electron withdrawal, which may increase acidity of adjacent protons or stabilize transition states in reactions .
  • The chlorine at position 6 in the target compound and its analogs contributes to steric hindrance and influences regioselectivity in further functionalization .

Key Research Findings

  • Reactivity Trends : Ethylsulfonyl-substituted pyridines exhibit slower hydrolysis compared to trifluoroacetyl analogs, favoring stability in aqueous environments .
  • Biological Activity : Preliminary data suggest that sulfonyl-containing compounds demonstrate moderate antibacterial activity, though cytotoxic evaluation is pending .
  • Crystallography : SHELXL and related software are critical for resolving crystal structures of complex derivatives, enabling precise analysis of substituent effects on molecular packing .

Biological Activity

1-(6-Chloro-3-(ethylsulfonyl)pyridin-2-yl)ethan-1-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, including antiproliferative properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

  • Molecular Formula : C_9H_10ClN_1O_2S
  • Molecular Weight : 233.7 g/mol

The presence of the chloro and ethylsulfonyl groups in the pyridine ring significantly influences its biological activity.

Antiproliferative Effects

Research indicates that derivatives of pyridine compounds, including this compound, exhibit notable antiproliferative activity against various cancer cell lines. A study demonstrated that similar pyridine derivatives showed significant inhibition of cell proliferation in HeLa cells, with IC50 values in the low micromolar range .

Cell Line IC50 (µM) Mechanism of Action
HeLa0.022Inhibition of tubulin assembly
MCF-70.035Induction of mitotic delay

These findings suggest that the compound may function by disrupting microtubule dynamics, a critical process for cell division.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer progression. For instance, it has been noted that similar compounds can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both of which are implicated in neurodegenerative diseases .

Enzyme Inhibition Activity
Acetylcholinesterase (AChE)Potent inhibitor (subnanomolar range)
Butyrylcholinesterase (BChE)Potent inhibitor (subnanomolar range)

This dual inhibition suggests potential applications not only in oncology but also in neuroprotection.

Case Studies

A notable case study involved the administration of a related pyridine derivative in a mouse model for colon cancer. The results showed a significant reduction in tumor size at a dosage of 3 mg/kg without adverse effects on body weight or overall health . This highlights the therapeutic potential of compounds within this chemical class.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. Modifications to the pyridine ring and substituents have been systematically studied to enhance biological activity while reducing toxicity. For example, introducing alkyl chains at specific positions has been shown to improve binding affinity to target proteins involved in cancer progression .

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